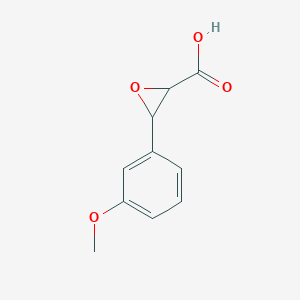

3-(3-Methoxyphenyl)oxirane-2-carboxylic acid

Description

Chemical Identification and Classification

3-(3-Methoxyphenyl)oxirane-2-carboxylic acid belongs to the chemical class of substituted oxiranecarboxylic acids, representing a specialized subgroup of glycidic acid derivatives. The compound is officially registered in chemical databases with the Chemical Abstracts Service number 738532-03-1 and maintains PubChem Compound Identifier 53256653. Its systematic classification places it within the broader category of aromatic epoxides containing carboxylic acid functionality, specifically as a member of methoxybenzene derivatives with oxirane ring substitution.

The compound's structural framework consists of three primary functional components: a benzene ring bearing a methoxy substituent at the meta position, an oxirane ring system, and a carboxylic acid group. This tri-functional arrangement confers unique chemical properties that distinguish it from simple epoxides or carboxylic acids. The presence of the electron-donating methoxy group in the meta position creates distinct electronic effects compared to para-substituted analogs, influencing both reactivity patterns and stereochemical outcomes in chemical transformations.

Table 1.1: Fundamental Chemical Identifiers

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 738532-03-1 |

| PubChem Compound Identifier | 53256653 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| International Union of Pure and Applied Chemistry Name | This compound |

| InChI Key | PYLUKEGOOLJJDC-UHFFFAOYSA-N |

Historical Context and Discovery

The development of oxiranecarboxylic acid derivatives, including this compound, emerged from broader research into epoxide chemistry during the mid-20th century. These compounds gained particular attention following the recognition of their synthetic utility in pharmaceutical intermediate preparation and their role in asymmetric synthesis methodologies. The specific meta-methoxy substituted variant represents part of systematic investigations into positional isomerism effects on glycidic acid reactivity and stereochemical behavior.

Research into substituted oxiranecarboxylic acids intensified during the 1980s and 1990s as synthetic chemists sought to understand structure-activity relationships within this chemical class. The development of efficient synthetic routes to these compounds paralleled advances in asymmetric catalysis and stereoselective synthesis, with particular emphasis on understanding how substituent positioning affects both chemical reactivity and biological activity profiles.

The systematic study of meta-substituted variants like this compound provided crucial insights into the electronic and steric effects of methoxy group positioning on oxirane ring reactivity. These investigations contributed to broader understanding of epoxide chemistry and influenced subsequent developments in asymmetric synthesis methodologies for pharmaceutical applications.

Nomenclature and Structural Designation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The name systematically describes the molecular architecture, beginning with the phenyl ring substitution pattern, followed by the oxirane ring designation, and concluding with the carboxylic acid functionality specification.

The numerical designation system indicates precise positioning of substituents: the "3-methoxyphenyl" portion specifies methoxy group attachment at the third carbon of the phenyl ring, while "oxirane-2-carboxylic acid" designates carboxylic acid attachment at the second carbon of the three-membered oxirane ring. This systematic approach ensures unambiguous identification and distinguishes the compound from its positional isomers.

Table 1.3: Structural Representation Systems

| System | Representation |

|---|---|

| Simplified Molecular Input Line Entry System | COC1=CC=CC(=C1)C2C(O2)C(=O)O |

| International Chemical Identifier | InChI=1S/C10H10O4/c1-13-7-4-2-3-6(5-7)8-9(14-8)10(11)12/h2-5,8-9H,1H3,(H,11,12) |

| International Chemical Identifier Key | PYLUKEGOOLJJDC-UHFFFAOYSA-N |

| Computed Molecular Formula | C₁₀H₁₀O₄ |

The molecular structure exhibits three-dimensional complexity due to the oxirane ring's inherent strain and the potential for conformational variation around the phenyl-oxirane bond. The carboxylic acid group introduces additional hydrogen bonding capabilities that influence intermolecular interactions and solid-state packing arrangements.

Significance in Organic Chemistry Research

This compound holds substantial importance in organic chemistry research as a model compound for understanding meta-substitution effects on epoxide reactivity. The compound serves as a valuable probe for investigating how electron-donating group positioning influences nucleophilic ring-opening reactions, particularly in comparison with para-substituted analogs that demonstrate different electronic environments.

The compound's dual functionality makes it particularly valuable for studying cooperative catalysis systems, where both the epoxide and carboxylic acid groups can participate in catalytic cycles. Research has demonstrated that iron-based catalyst systems exhibit enhanced activity for epoxy-carboxylic acid ring opening reactions, with compounds like this compound serving as important substrates for developing sustainable catalytic methodologies.

Recent investigations into asymmetric epoxidation methodologies have utilized related glycidic acid derivatives to understand stereochemical control mechanisms. The meta-substitution pattern in this compound provides unique insights into how substituent positioning affects enantioselectivity in asymmetric transformations, contributing to the development of more efficient synthetic routes to enantiomerically pure products.

Table 1.4: Research Applications and Significance

| Research Area | Application | Significance |

|---|---|---|

| Mechanistic Studies | Electronic effect investigations | Understanding meta-substitution influence on reactivity |

| Catalysis Development | Cooperative catalyst system studies | Model substrate for sustainable methodology development |

| Asymmetric Synthesis | Stereochemical control research | Insights into enantioselectivity mechanisms |

| Structure-Activity Relationships | Positional isomer comparisons | Electronic and steric effect differentiation |

Propriétés

IUPAC Name |

3-(3-methoxyphenyl)oxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-7-4-2-3-6(5-7)8-9(14-8)10(11)12/h2-5,8-9H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLUKEGOOLJJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid involves several synthetic routes and reaction conditions. One common method includes the epoxidation of 3-(3-methoxyphenyl)acrylic acid using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction typically proceeds at room temperature, yielding the desired oxirane derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

3-(3-Methoxyphenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the oxirane ring to diols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols open the ring to form substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include diols, carboxylic acids, and substituted derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

- Organic Synthesis : 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid serves as a valuable reagent in organic synthesis, particularly in the formation of complex molecules and polymers. Its reactive oxirane ring allows for various nucleophilic substitutions and ring-opening reactions, facilitating the creation of diverse chemical structures.

2. Biology

- Biochemical Studies : This compound is utilized in biochemical research to explore enzyme-catalyzed reactions and metabolic pathways. Its ability to interact with biological molecules makes it a candidate for studying enzymatic mechanisms and metabolic regulation.

3. Medicine

- Pharmaceutical Development : Research indicates that this compound exhibits hypoglycemic properties, making it relevant in developing treatments for diabetes and metabolic disorders. Studies have shown its derivatives can modulate glucose metabolism effectively .

4. Material Science

- Polymer Synthesis : The compound is employed in synthesizing advanced materials with specific structural properties. Its incorporation into polymer matrices can enhance material characteristics, such as mechanical strength and thermal stability.

Case Studies

Case Study 1: Hypoglycemic Activity

In a study assessing the hypoglycemic effects of various oxiranecarboxylic acids, this compound demonstrated significant glucose-lowering effects in diabetic models. The compound's mechanism involved enhancing insulin sensitivity and modulating metabolic pathways associated with glucose homeostasis .

Case Study 2: Polymer Applications

Research on polymer composites incorporating this compound revealed enhanced mechanical properties compared to traditional materials. The compound's unique structure contributed to improved thermal stability and resistance to degradation under environmental stressors, making it suitable for applications in coatings and advanced materials.

Mécanisme D'action

The mechanism of action of 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid involves its interaction with molecular targets and pathways. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. These reactions can modulate biological pathways, such as enzyme inhibition or activation, and influence metabolic processes.

Comparaison Avec Des Composés Similaires

Key Structural Variations:

Comparative Data Table:

Research Findings on Pharmacological and Physicochemical Properties

A. Pharmacological Activity

- HIV Integrase Inhibition : Analogs like 7e and 7f () exhibit inhibitory activity against HIV integrase, with IC₅₀ values in the micromolar range. The ester groups and methoxybenzyloxymethyl substituents likely enhance membrane permeability compared to the carboxylic acid form .

- Anti-Inflammatory Applications : The sodium salt of (2S,3S)-3-[[(1S)-1-isobutoxymethyl-3-methylbutyl]carbamoyl]oxirane-2-carboxylic acid () is used in rheumatoid arthritis treatment, highlighting the therapeutic relevance of oxirane derivatives .

B. Physicochemical Properties

- Solubility : The carboxylic acid group in the target compound increases hydrophilicity compared to ester derivatives (e.g., 7e : logP ≈ 2.5 vs. target compound: logP ≈ 1.8 estimated).

- Stability : Epoxide rings are sensitive to acidic conditions; ester derivatives (e.g., 7h ) may offer better stability during storage .

Activité Biologique

3-(3-Methoxyphenyl)oxirane-2-carboxylic acid is an organic compound characterized by its oxirane (epoxide) structure and a carboxylic acid functional group. With the molecular formula C10H10O4, it features a methoxy group attached to a phenyl ring, which contributes to its unique chemical properties and biological activities. This compound belongs to a broader class of substituted oxiranecarboxylic acids, known for their diverse pharmacological properties and therapeutic potentials.

The structural characteristics of this compound allow it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives that may exhibit altered biological activities.

| Reaction Type | Products | Notes |

|---|---|---|

| Oxidation | Carboxylic acids, ketones | Can enhance reactivity and biological interactions |

| Reduction | Diols | May lead to compounds with different pharmacological profiles |

| Substitution | Various derivatives | Dependent on the nucleophile used |

Biological Activity

Research indicates that this compound exhibits several notable biological activities, including:

- Anticancer Properties : Similar compounds have been associated with anticancer activity. For example, derivatives of anthranilic acid, which share structural similarities with this compound, have been studied for their potential as anticancer agents .

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways relevant to cancer and other diseases. Its structural features allow it to interact with enzyme active sites effectively .

- Pharmacological Applications : It has been explored as an intermediate in the synthesis of pharmaceuticals such as diltiazem hydrochloride, indicating its relevance in medicinal chemistry.

The mechanism through which this compound exerts its biological effects involves its interaction with specific molecular targets. The methoxy group enhances lipophilicity, potentially affecting the compound's absorption and distribution in biological systems. Additionally, the epoxide structure may facilitate covalent bonding with nucleophilic sites on proteins or nucleic acids, leading to altered biological functions.

Case Studies

- Antitumor Activity : A study involving oxiranecarboxylic acids highlighted their potential in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. The presence of the methoxy group was noted to enhance these effects compared to other structural analogs.

- Enzyme Interaction Studies : Investigations into the enzyme inhibition capabilities of similar compounds revealed that this compound could inhibit key metabolic enzymes involved in cancer progression, suggesting its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.